6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine
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Overview
Description
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is characterized by the presence of a bromine atom at the 6th position and a 4-bromophenyl group attached to the imidazo[1,2-a]pyridine core. Imidazo[1,2-a]pyridines are known for their wide range of applications in medicinal chemistry and material science due to their unique structural properties .
Mechanism of Action
Target of Action
Imidazo[1,2-a]pyridines, the class of compounds to which it belongs, are known to interact with a broad range of biological targets .
Mode of Action
Imidazo[1,2-a]pyridines are generally known for their ability to interact with various biological targets, leading to a wide range of potential effects .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be involved in a variety of biochemical reactions, including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .
Pharmacokinetics
It’s known that the compound is a solid at room temperature . More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
Compounds within the imidazo[1,2-a]pyridine class have been associated with a wide range of biological activities .
Action Environment
It’s known that the compound is a solid at room temperature , which may influence its stability and efficacy.
Preparation Methods
The synthesis of 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine can be achieved through various synthetic routes. One common method involves the condensation of 2-aminopyridine with 4-bromobenzaldehyde in the presence of a suitable catalyst, followed by bromination at the 6th position using N-bromosuccinimide (NBS) under controlled conditions . Industrial production methods often employ multicomponent reactions, oxidative coupling, and tandem reactions to achieve high yields and purity .
Chemical Reactions Analysis
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with various nucleophiles under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: The compound can participate in coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl derivatives.
Common reagents and conditions used in these reactions include palladium catalysts, N-bromosuccinimide, potassium permanganate, and lithium aluminum hydride . Major products formed from these reactions include substituted imidazo[1,2-a]pyridines, oxidized derivatives, and reduced analogs .
Scientific Research Applications
6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine has a wide range of scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of pharmaceutical agents due to its potential biological activities.
Material Science: The compound is utilized in the synthesis of organic semiconductors and light-emitting materials.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Applications: The compound is employed in the production of agrochemicals and dyes.
Comparison with Similar Compounds
Similar compounds to 6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine include other imidazo[1,2-a]pyridine derivatives, such as:
- 2-Phenylimidazo[1,2-a]pyridine
- 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine
- 2-(4-Methylphenyl)imidazo[1,2-a]pyridine
These compounds share the imidazo[1,2-a]pyridine core but differ in their substituents, which can significantly impact their chemical properties and applications. The uniqueness of this compound lies in its dual bromine substitution, which enhances its reactivity and potential for further functionalization .
Properties
IUPAC Name |
6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Br2N2/c14-10-3-1-9(2-4-10)12-8-17-7-11(15)5-6-13(17)16-12/h1-8H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXCNGMOTWFMXAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)Br)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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